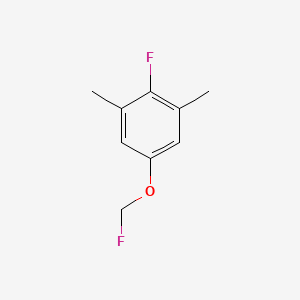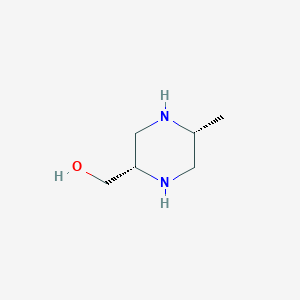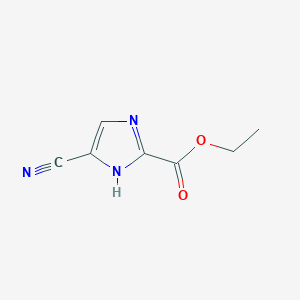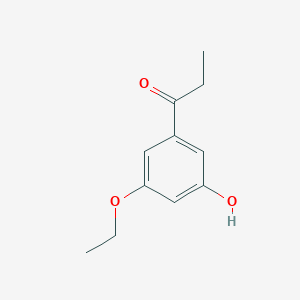
1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is characterized by the presence of an ethoxy group and a hydroxy group attached to a phenyl ring, along with a propanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxyphenol with propanone under specific reaction conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions, including temperature control, pressure, and the use of solvents to enhance yield and purity .
Análisis De Reacciones Químicas
1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(3-ethoxy-5-hydroxyphenyl)propan-1-ol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules and potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and ethoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The propanone moiety may also play a role in its reactivity and interactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-(3-Ethoxy-5-hydroxyphenyl)propan-1-one can be compared with similar compounds such as:
1-(3-Hydroxyphenyl)propan-1-one: Lacks the ethoxy group, which may result in different chemical and biological properties.
1-(3-Methoxy-5-hydroxyphenyl)propan-1-one: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions.
1-(3-Ethoxyphenyl)propan-1-one: Lacks the hydroxy group, which may affect its hydrogen bonding and overall properties.
The presence of both ethoxy and hydroxy groups in this compound makes it unique and potentially more versatile in various applications.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-(3-ethoxy-5-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O3/c1-3-11(13)8-5-9(12)7-10(6-8)14-4-2/h5-7,12H,3-4H2,1-2H3 |
Clave InChI |
QSJHALPZHZXBJB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=CC(=C1)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


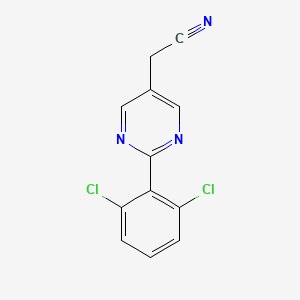
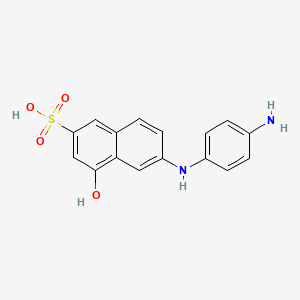
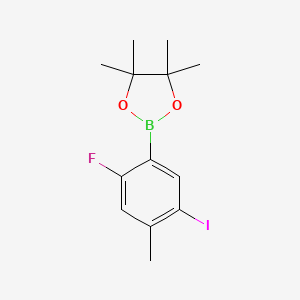

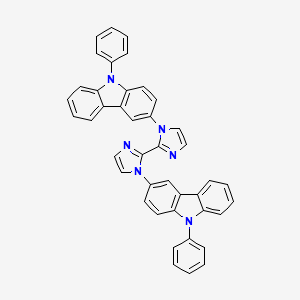
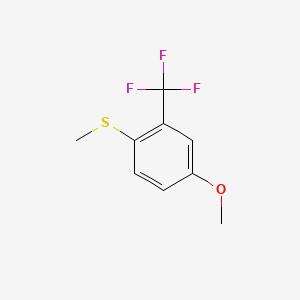

![6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one](/img/structure/B14035338.png)

![7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B14035346.png)

